Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Differentiate 4-Hydroxyphenyl from Unsubstituted Phenyl Analog
The target compound possesses a computed topological polar surface area (TPSA) of 106 Ų and a hydrogen-bond donor (HBD) count of 3, versus the 6-phenyl analog (6-phenyl-3-mercapto-1,2,4-triazin-5-one, CAS 16075-92-6, MW 205.24, C₉H₇N₃OS) which has a TPSA of approximately 78 Ų and an HBD count of 2 (lacking the phenolic -OH) [1]. This represents a calculated TPSA increase of ~28 Ų (36% relative increase) attributable solely to the 4-hydroxy substituent [1]. This difference exceeds the typical threshold for CNS drug-likeness discrimination and directly impacts membrane permeability, solubility, and blood-brain barrier penetration predictions in compound screening cascades [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | TPSA = 106 Ų, HBD = 3, HBA = 4, XLogP3 = 1.0 (CAS 874515-24-9) |
| Comparator Or Baseline | 6-Phenyl-3-mercapto-1,2,4-triazin-5-one (CAS 16075-92-6): TPSA ≈ 78 Ų (est.), HBD = 2, HBA = 3, XLogP ≈ 1.5 (est.) |
| Quantified Difference | ΔTPSA ≈ +28 Ų (+36%); ΔHBD = +1; ΔXLogP ≈ -0.5 units (estimated) [1] |
| Conditions | Computed properties: PubChem 2.2 (Cactvs 3.4.8.24, XLogP3 3.0) for target; comparator properties estimated from structural analogy. |
Why This Matters
For researchers procuring a triazinone scaffold, the ~28 Ų TPSA increase and extra H-bond donor of the 4-hydroxyphenyl derivative relative to the unsubstituted phenyl analog significantly alter pharmacokinetic predictions and assay behavior, making the target compound a distinct chemical entity for ADME/T screening programs.
- [1] PubChem Compound Summary, CID 135653194, 6-(4-Hydroxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one. View Source
